![molecular formula C9H8N4O3 B1605613 [3-(1H-tetrazol-1-yl)phenoxy]acetic acid CAS No. 462067-31-8](/img/structure/B1605613.png)
[3-(1H-tetrazol-1-yl)phenoxy]acetic acid
Overview
Description
“[3-(1H-tetrazol-1-yl)phenoxy]acetic acid” is a useful research chemical . It appears as a solid or liquid .
Molecular Structure Analysis
The molecular formula of “[3-(1H-tetrazol-1-yl)phenoxy]acetic acid” is C9H8N4O3 . The InChI code is 1S/C9H8N4O3/c14-9(15)5-16-8-3-1-2-7(4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
“[3-(1H-tetrazol-1-yl)phenoxy]acetic acid” has a molecular weight of 220.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The topological polar surface area is 90.1 Ų .Scientific Research Applications
Antibacterial Applications
Tetrazole derivatives, including [3-(1H-tetrazol-1-yl)phenoxy]acetic acid, have been recognized for their antibacterial properties. They can be used in the synthesis of antibiotics like cefazolin, which is effective against a variety of bacterial infections .
Antifungal and Antiviral Applications
These compounds also exhibit antifungal and antiviral activities, making them valuable in the development of treatments for such infections .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of tetrazole derivatives make them potential candidates for the development of new pain relief medications .
Anticancer Applications
Tetrazoles have shown promise in anticancer research, with potential applications in creating new therapies targeting various forms of cancer .
Catalysis in Synthesis
Tetrazole derivatives can act as catalysts in chemical synthesis, such as in the formation of phosphonates, which have numerous industrial and pharmaceutical applications .
Corrosion Inhibition
These compounds can serve as corrosion inhibitors, providing protection for metals against environmental degradation .
High-Energy Materials
Due to their reactivity with certain materials, tetrazole derivatives can be used to create high-energy materials and explosives .
Pharmacogenomics and Drug Design
Molecular docking studies involving tetrazole derivatives are crucial in pharmacogenomics and computer-aided drug design, aiding in the creation of more effective pharmaceuticals .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that tetrazole derivatives can act as bioisosteric substitutes for carboxylic acid groups . This suggests that [3-(1H-tetrazol-1-yl)phenoxy]acetic acid might interact with its targets in a similar way to carboxylic acids .
Biochemical Pathways
The biochemical pathways affected by [3-(1H-tetrazol-1-yl)phenoxy]acetic acid are currently unknown
properties
IUPAC Name |
2-[3-(tetrazol-1-yl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-9(15)5-16-8-3-1-2-7(4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKNZQHGINFJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357700 | |
Record name | [3-(1H-tetrazol-1-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-tetrazol-1-yl)phenoxy]acetic acid | |
CAS RN |
462067-31-8 | |
Record name | [3-(1H-tetrazol-1-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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